(5-Chloro-6-methylpyrazin-2-YL)methanamine
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Overview
Description
(5-Chloro-6-methylpyrazin-2-yl)methanamine is a chemical compound with the molecular formula C6H8ClN3. It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the 5th position and a methyl group at the 6th position on the pyrazine ring, along with a methanamine group at the 2nd position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent amination step can be achieved using ammonia or amine derivatives under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of (5-Chloro-6-methylpyrazin-2-yl)methanamine may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-6-methylpyrazin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and appropriate catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce various substituted pyrazine derivatives .
Scientific Research Applications
(5-Chloro-6-methylpyrazin-2-yl)methanamine has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Chloro-6-methylpyrazin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(5-Chloro-6-methylpyrazin-2-yl)methanamine hydrochloride: A hydrochloride salt form with similar properties and applications.
(5-Methylpyrazin-2-yl)methanamine: Lacks the chlorine atom, resulting in different reactivity and applications.
(6-Methylpyrazin-2-yl)methanamine dihydrochloride: Another derivative with distinct chemical properties.
Uniqueness
This compound is unique due to the presence of both chlorine and methyl groups on the pyrazine ring, which confer specific chemical reactivity and biological activity. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C6H8ClN3 |
---|---|
Molecular Weight |
157.60 g/mol |
IUPAC Name |
(5-chloro-6-methylpyrazin-2-yl)methanamine |
InChI |
InChI=1S/C6H8ClN3/c1-4-6(7)9-3-5(2-8)10-4/h3H,2,8H2,1H3 |
InChI Key |
GRNJLVWQNSRSPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN=C1Cl)CN |
Origin of Product |
United States |
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